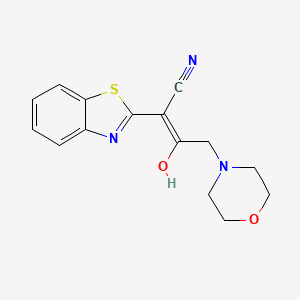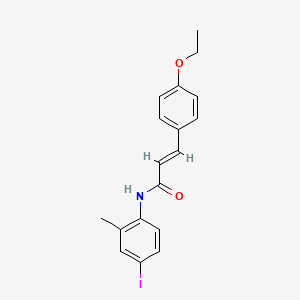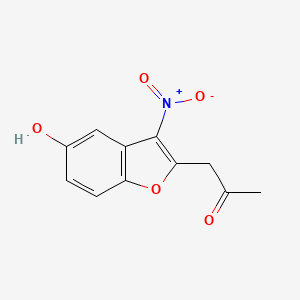![molecular formula C19H26N2OS B6044591 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6044591.png)
2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol, also known as TPET, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. TPET belongs to the family of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. This dual mechanism of action may contribute to its anxiolytic, antidepressant, and antipsychotic properties. 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and neuronal survival. These biochemical effects may contribute to the therapeutic properties of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is its relatively simple synthesis method, which allows for easy production in the laboratory. 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has also been shown to have good pharmacokinetic properties, with high brain penetration and a long half-life. However, one limitation of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is its low selectivity for the 5-HT1A receptor, which may result in off-target effects. Additionally, more research is needed to fully understand the safety and toxicity profile of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol.
Orientations Futures
There are several future directions for research on 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol's neuroprotective effects may make it a promising candidate for these diseases. Additionally, more research is needed to fully understand the mechanism of action of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol and its potential off-target effects. Finally, the development of more selective analogs of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol may improve its therapeutic potential and reduce its potential side effects.
Conclusion
In conclusion, 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained attention in the scientific community for its potential therapeutic properties. Its synthesis method is relatively simple, and it has been shown to have anxiolytic, antidepressant, antipsychotic, and neuroprotective effects. However, more research is needed to fully understand its mechanism of action and potential off-target effects. 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol may have potential use in the treatment of various diseases, including neurodegenerative diseases, and the development of more selective analogs may improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of 2-(2-thienylmethyl)piperazine with 4-(2-phenylethyl)-1-chlorobutane in the presence of sodium hydride in tetrahydrofuran (THF) at room temperature. The resulting product is then treated with sodium borohydride in methanol to give 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol in good yield and purity. The synthesis method of 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been reported in the literature and can be easily replicated in the laboratory.
Applications De Recherche Scientifique
2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic properties in various diseases, including depression, anxiety, and schizophrenia. In animal models, 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant-like effects, suggesting its potential use in the treatment of anxiety and depression. 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has also been studied for its antipsychotic properties, with promising results in animal models of schizophrenia. Additionally, 2-[4-(2-phenylethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-[4-(2-phenylethyl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c22-13-9-18-15-20(10-8-17-5-2-1-3-6-17)11-12-21(18)16-19-7-4-14-23-19/h1-7,14,18,22H,8-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDVBYDPZQONAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCC2=CC=CC=C2)CCO)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)
![9-[(acetyloxy)imino]-N,N,N',N'-tetramethyl-9H-fluorene-2,7-disulfonamide](/img/structure/B6044539.png)


![(4-chloro-2-methylphenyl)[1-(cyclohexylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6044557.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6044594.png)
![3-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6044596.png)